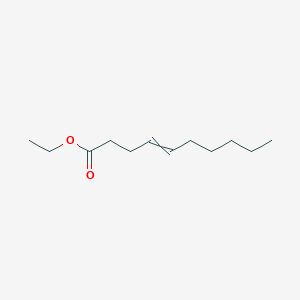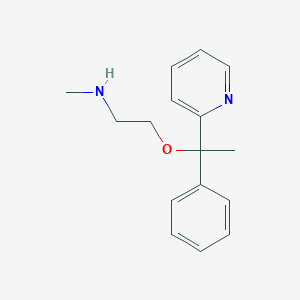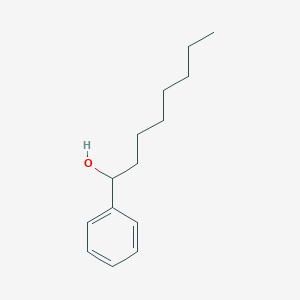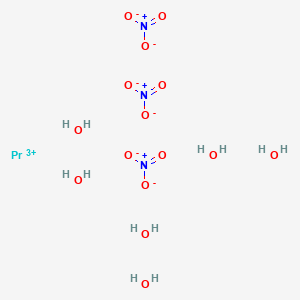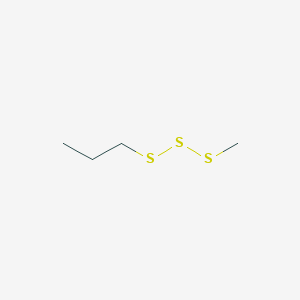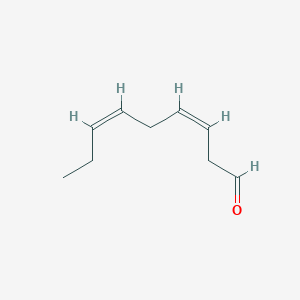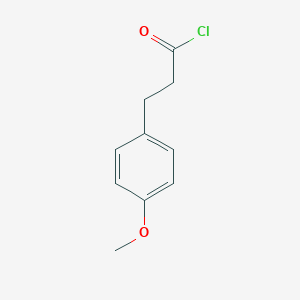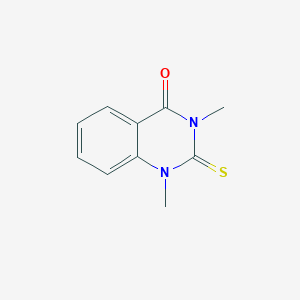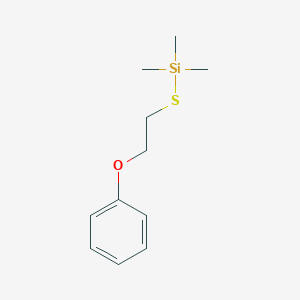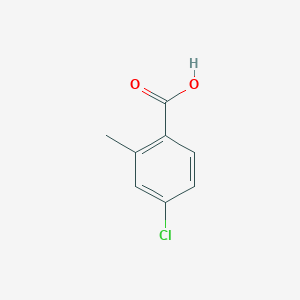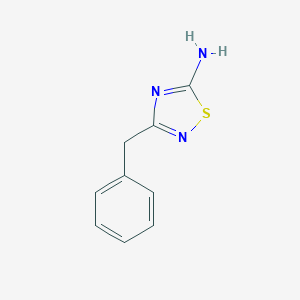![molecular formula C15H21NO2 B106751 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 16771-89-4](/img/structure/B106751.png)
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as SR-8, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a spirocyclic compound that belongs to the class of azaspiro compounds. The unique structure of SR-8 makes it an interesting compound to study for its biological and physiological effects.
Mecanismo De Acción
The mechanism of action of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with sigma-1 receptors. It has been shown to modulate the activity of these receptors, leading to various physiological effects. 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have analgesic, anxiolytic, and antidepressant-like effects in animal models, which are mediated through its interaction with sigma-1 receptors.
Efectos Bioquímicos Y Fisiológicos
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in various physiological processes such as mood regulation, pain perception, and memory. 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane for lab experiments is its high affinity for sigma-1 receptors, which makes it a potential candidate for the development of drugs that target these receptors. Additionally, the synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is reproducible and can be performed on a large scale, making it a reliable compound for research. However, one of the limitations of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane. One potential direction is to further investigate its interaction with sigma-1 receptors and its potential applications in drug discovery. Another direction is to study its potential neuroprotective effects and its applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthetic methods for 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane may lead to the discovery of new analogs with improved properties.
In conclusion, 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is a unique spirocyclic compound that has gained significant attention in scientific research for its potential applications in various fields. Its high affinity for sigma-1 receptors and its potential neuroprotective effects make it a promising compound for drug discovery and the treatment of neurodegenerative diseases. Further research on 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane may lead to the discovery of new analogs with improved properties and potential applications in various fields.
Métodos De Síntesis
The synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 2-phenylethylamine with glyoxal in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium borohydride to obtain 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane in high yield. This method has been optimized and is reproducible, making it a reliable method for the synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane.
Aplicaciones Científicas De Investigación
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, memory, and mood regulation. This makes 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane a potential candidate for the development of drugs that target sigma-1 receptors.
Propiedades
Número CAS |
16771-89-4 |
|---|---|
Nombre del producto |
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
8-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H21NO2/c1-2-4-14(5-3-1)6-9-16-10-7-15(8-11-16)17-12-13-18-15/h1-5H,6-13H2 |
Clave InChI |
MSJXHJSJKPGTSI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12OCCO2)CCC3=CC=CC=C3 |
SMILES canónico |
C1CN(CCC12OCCO2)CCC3=CC=CC=C3 |
Solubilidad |
29.2 [ug/mL] |
Sinónimos |
8-PHENETHYL-1,4-DIOXA-8-AZA-SPIRO[4.5]DECANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




